Studies suggest fenchyl alcohol possesses antimicrobial activity against various bacteria and fungi. Research has demonstrated its effectiveness against foodborne pathogens like E. coli and Staphylococcus aureus []. Additionally, it exhibits antifungal properties against Candida albicans, a common fungal pathogen []. These findings warrant further investigation of fenchyl alcohol's potential as a natural antimicrobial agent.
Fenchyl alcohol shows promise as a natural insecticide. Studies have reported its efficacy against various insect pests, including mosquitoes and bed bugs [, ]. This eco-friendly approach to pest control could offer an alternative to synthetic insecticides with potential environmental concerns. Further research is needed to explore its effectiveness and develop practical applications.
Fenchyl alcohol's potential extends to the pharmaceutical field. Research suggests it may possess anti-inflammatory and analgesic properties []. Additionally, studies have explored its use as a penetration enhancer, facilitating the delivery of drugs through the skin []. While these areas are under investigation, fenchyl alcohol's biocompatibility and diverse properties make it an interesting candidate for further pharmaceutical development.
(1R)-endo-(+)-Fenchyl alcohol is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O. It is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework and a hydroxyl (-OH) functional group. This compound is known for its pleasant odor, often described as floral or sweet, making it valuable in the fragrance industry. Additionally, it exhibits moderate solubility in organic solvents and low solubility in water, which influences its applications in various formulations .
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.
Research indicates that (1R)-endo-(+)-Fenchyl alcohol possesses various biological activities. It has been studied for its potential antimicrobial properties against certain bacteria and fungi. Additionally, it exhibits insecticidal activity, making it a candidate for use in natural pest control formulations. Some studies also suggest that it may have anti-inflammatory effects, though more research is needed to fully elucidate these properties .
Several methods exist for synthesizing (1R)-endo-(+)-Fenchyl alcohol:
Each method offers different yields and purity levels, impacting the compound's availability for commercial use.
(1R)-endo-(+)-Fenchyl alcohol finds applications across various industries:
Studies on (1R)-endo-(+)-Fenchyl alcohol have investigated its interactions with other compounds. Notably, it has been shown to enhance the effectiveness of certain antimicrobial agents when combined with them. This synergistic effect could lead to improved formulations in both personal care and household products. Furthermore, research into its interactions with biological systems suggests that it may modulate certain biochemical pathways, although detailed mechanisms remain under investigation .
(1R)-endo-(+)-Fenchyl alcohol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fenchone | Ketone | Has a strong minty aroma; used as a flavoring agent. |
Limonene | Monoterpene | Citrus scent; widely used in cleaning products and food flavoring. |
Camphor | Monoterpene | Known for its strong odor; used in medicinal applications. |
Geraniol | Monoterpenoid | Floral scent; utilized in perfumes and cosmetics. |
(1R)-endo-(+)-Fenchyl alcohol is unique due to its specific stereochemistry and bicyclic structure, which contribute to its distinct fragrance profile and biological activity compared to these similar compounds.
The compound (1R)-endo-(+)-Fenchyl alcohol exhibits the molecular formula C₁₀H₁₈O, positioning it within the monoterpenoid family as a bicyclic alcohol derivative [1] [2]. This molecular composition corresponds to a molecular weight of 154.25 g/mol and represents a saturated tertiary alcohol with a complex polycyclic framework [3] [4]. The compound is registered under CAS number 2217-02-9 and maintains the PubChem identifier CID 6997371 [1] [2].
Table 1: Basic Molecular Properties of (1R)-endo-(+)-Fenchyl Alcohol
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈O |
IUPAC Name | (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
CAS Registry Number | 2217-02-9 |
Molecular Weight (g/mol) | 154.25 |
PubChem CID | 6997371 |
InChI Key | IAIHUHQCLTYTSF-OYNCUSHFSA-N |
SMILES | CC1(C)[C@H]2CCC@(C2)[C@H]1O |
Constitutional isomerism within the fenchyl alcohol family manifests through multiple structural arrangements sharing the same molecular formula [5] [6]. The primary constitutional isomers include borneol and isoborneol, which differ in the spatial arrangement of substituents around the bicyclic core [7] [5]. These isomers demonstrate distinct physical and chemical properties despite maintaining identical elemental composition.
Table 2: Constitutional Isomers and Related Compounds
Compound | CAS Number | Configuration | Relationship |
---|---|---|---|
(1R)-endo-(+)-Fenchyl alcohol | 2217-02-9 | (1R,2R,4S)-endo | Target compound |
β-Fenchyl alcohol (exo-) | 22627-95-8 | (1R,2S,4S)-exo | Stereoisomer (endo/exo) |
Borneol | 507-70-0 | (1S,2R,4R)-endo | Constitutional isomer |
Isoborneol | 124-76-5 | (1R,2S,4R)-exo | Constitutional isomer |
α-Isofenchol | 512-13-0 | (1S,2S,4R)-endo | Enantiomer |
The stereoisomeric relationship between endo- and exo-fenchyl alcohols represents a critical structural distinction [8] [9]. The exo-isomer, designated as β-fenchyl alcohol, differs primarily in the orientation of the hydroxyl group relative to the bicyclic framework [8]. This stereochemical variation significantly influences the compound's physical properties and biological activity profiles.
The structural foundation of (1R)-endo-(+)-Fenchyl alcohol consists of a bicyclo[2.2.1]heptane framework, commonly referred to as the norbornane skeleton [10] [7]. This rigid bicyclic system comprises two fused cyclopentane rings sharing a common edge, creating a characteristic bridge structure that defines the compound's three-dimensional architecture [11] [12].
Table 3: Bicyclic Framework Characteristics
Structural Feature | Description |
---|---|
Core Framework | Bicyclo[2.2.1]heptane (norbornane) |
Ring System | Two fused cyclopentane rings |
Bridgehead Carbons | C1 and C4 positions |
Substituents | 1,3,3-trimethyl substitution pattern |
Hydroxyl Position | C2 position (endo orientation) |
Methyl Groups | Two geminal methyls at C3, one methyl at C1 |
The bicyclic architecture demonstrates remarkable structural rigidity due to the constraints imposed by the bridge system [11]. The bridgehead carbons at positions C1 and C4 cannot undergo inversion, maintaining fixed stereochemical relationships throughout the molecule [12]. This structural constraint contributes to the compound's conformational stability and influences its spectroscopic properties.
Substitution patterns within the framework follow a 1,3,3-trimethyl arrangement, where position C1 bears a single methyl group and position C3 carries two geminal methyl substituents [1] [3]. The hydroxyl functional group occupies position C2 in the endo orientation, projecting inward toward the concave face of the bicyclic system [10] [7]. This spatial arrangement creates distinctive steric interactions that influence both chemical reactivity and physical properties.
The norbornane framework belongs to a broader family of bicyclic monoterpenoids derived from geranyl pyrophosphate through enzymatic cyclization processes [7]. The biosynthetic pathway involves complex rearrangements that establish the characteristic bridged structure and install the specific substitution pattern observed in fenchyl alcohol [5].
The absolute stereochemical configuration of (1R)-endo-(+)-Fenchyl alcohol is definitively established as (1R,2R,4S), representing the spatial arrangement of substituents around three defined stereocenters [1] [13]. This configuration assignment derives from comprehensive spectroscopic analysis combined with chemical correlation studies and optical rotation measurements [14] [15].
Table 4: Stereochemical Parameters
Parameter | Description |
---|---|
Number of Stereocenters | 3 defined stereocenters |
Absolute Configuration | (1R,2R,4S) |
Stereoisomers | endo-Fenchol, exo-Fenchol (β-Fenchol) |
Enantiomeric Form | (1R)-endo-(+)-Fenchyl alcohol |
Conformational Preference | endo configuration preferred |
The stereocenter at position C1 adopts the R configuration, establishing the absolute stereochemistry for the tertiary carbon bearing the methyl substituent [13]. Position C2, which carries the hydroxyl functional group, similarly maintains R configuration, while the bridgehead carbon C4 exhibits S configuration [1] [2]. This specific arrangement of stereocenters creates the naturally occurring (+)-enantiomer with characteristic dextrorotatory optical activity.
Optical rotation measurements consistently demonstrate positive values ranging from +10.5° to +11.0° when measured at the sodium D-line (589 nm) using ethanol as solvent at 10% concentration [4] [16]. These optical rotation data provide crucial supporting evidence for the assigned absolute configuration and serve as diagnostic parameters for compound authentication [17].
The endo stereochemical preference relates to the spatial orientation of the hydroxyl group relative to the bicyclic framework [10] [8]. In the endo configuration, the hydroxyl substituent projects toward the concave face of the norbornane system, creating specific steric interactions with the bridging methylene groups [7]. This orientation contrasts with the exo configuration observed in β-fenchyl alcohol, where the hydroxyl group extends away from the bicyclic core [8] [9].
Stereochemical assignment methodologies include circular dichroism spectroscopy, nuclear magnetic resonance analysis, and chemical correlation with compounds of known absolute configuration [18] [15]. The CD exciton chirality method provides particularly valuable confirmation of absolute stereochemistry through analysis of Cotton effects in the ultraviolet spectral region [18].
Conformational analysis of (1R)-endo-(+)-Fenchyl alcohol reveals complex dynamic behavior that varies significantly between gas and solid phases [19] [20]. Gas-phase studies utilizing high-resolution vibrational spectroscopy have uncovered unusual conformational phenomena, including quantum tunneling effects involving the hydroxyl hydrogen atom [19] [20].
Table 5: Conformational Analysis Data
Phase/Method | Key Findings |
---|---|
Gas Phase (Computational) | Multiple conformers predicted |
Gas Phase (Experimental) | Complex OH/OD stretching spectra observed |
Solid Phase | Crystalline solid at room temperature |
Quantum Tunneling Effect | Hydrogen delocalization between near-degenerate conformers |
Torsional States | Energy differences: 16(1) cm⁻¹ (OH), 7(1) cm⁻¹ (OD) |
Gas-phase conformational investigations employing FTIR and Raman jet spectroscopy reveal unusually complex OH and OD stretching spectra compared to conventional alcohols [19] [20]. These spectral complexities arise from hydrogen delocalization through quantum tunneling between two non-equivalent but accidentally near-degenerate conformers separated by low and narrow energy barriers [19]. The energy differences between torsional states measure only 16(1) cm⁻¹ for the protiated form and 7(1) cm⁻¹ for the deuterated analog [19] [20].
Quantum tunneling phenomena become particularly pronounced due to the light mass of the hydrogen atom and the specific geometric constraints imposed by the bicyclic framework [19] [20]. The tunneling probability exhibits strong isotope effects, with deuteration significantly reducing the tunneling rate due to the increased mass of the deuterium nucleus [21]. These effects manifest as distinct spectral signatures that differentiate fenchyl alcohol from related monoterpenoids such as borneol and isopinocampheol [19].
Computational studies predict multiple conformational minima arising from rotation around the C-OH bond [22]. The barrier heights for interconversion between conformers depend critically on steric interactions between the hydroxyl group and neighboring methyl substituents [19]. Advanced theoretical methods including density functional theory calculations with dispersion corrections provide accurate predictions of conformational energies and barrier heights [22].
Solid-phase behavior demonstrates characteristic crystalline properties with melting points ranging from 37-46°C [4] [23] [24]. The transition from solid to liquid phase involves reorganization of intermolecular hydrogen bonding networks that stabilize the crystalline lattice [23]. X-ray crystallographic studies could provide detailed structural information regarding molecular packing arrangements and intermolecular interactions, though specific crystal structure data for fenchyl alcohol remains limited in the current literature [25].
Temperature-dependent conformational equilibria shift as thermal energy overcomes rotational barriers around the hydroxyl group [21]. At elevated temperatures, rapid interconversion between conformers occurs, leading to averaged spectroscopic signatures that differ markedly from low-temperature behavior [19]. These temperature effects prove crucial for understanding the compound's behavior in various applications and reaction conditions.
Irritant